3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
Description
3-Bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bromine atom at the 3-position. The amide linkage connects this aromatic moiety to a pyrimidine ring, which is further functionalized at the 6-position with a 4-methylpiperidin-1-yl group. The bromine atom may enhance binding affinity through hydrophobic interactions, while the 4-methylpiperidine substituent could influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-12-5-7-22(8-6-12)16-10-15(19-11-20-16)21-17(23)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKHTXMRFCCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.
Amidation: The final step involves the formation of the benzamide group through a condensation reaction between the brominated pyrimidine derivative and an appropriate benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: De-brominated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound exhibits several biological activities, making it significant in various research areas:
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Anticancer Activity
- Studies have shown that derivatives of brominated pyrimidines, including this compound, possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- A study evaluated the efficacy of related compounds against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited substantial cytotoxicity compared to standard chemotherapeutics like Dasatinib .
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Antimicrobial Properties
- Research indicates that compounds with similar structures can exhibit significant antibacterial and antifungal activities. The 4-methylpiperidine moiety may enhance the compound's ability to penetrate microbial membranes, thus improving its efficacy against Gram-positive and Gram-negative bacteria .
- A comprehensive antimicrobial study demonstrated that certain bromopyrimidine derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
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Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For instance, studies on similar benzamide derivatives have shown potential inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
- This property could position the compound as a candidate for developing anti-inflammatory drugs.
Case Studies
Several case studies highlight the applications and effectiveness of 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide:
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In Vitro Anticancer Studies
- A detailed study involving the synthesis and evaluation of bromopyrimidine analogs revealed that compounds with similar structures to this compound showed promising results against various cancer cell lines. The study utilized MTT assays to assess cell viability and concluded that specific structural modifications enhanced anticancer activity significantly .
-
Antimicrobial Efficacy Trials
- In trials assessing the antimicrobial properties of synthesized bromopyrimidine derivatives, the compound demonstrated effective inhibition against multiple bacterial strains. The results indicated a correlation between structural features and antimicrobial potency, suggesting that further optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with analogs sharing key structural motifs, such as benzamide-pyrimidine hybrids, halogenated aromatic systems, and piperidine-containing derivatives. Data are synthesized from crystallographic, biochemical, and patent literature.
Pyrimidine-Based Benzamide Derivatives
Key Observations :
- Halogen Effects: The 3-bromo substituent in the query compound and ZINC33268577 may enhance hydrophobic binding compared to non-halogenated analogs like L533-0206.
- Heterocyclic Substituents : The 4-methylpiperidine group in the query compound likely improves metabolic stability over morpholine or hydroxypiperidine derivatives (e.g., Compound 2), as methyl groups reduce oxidative metabolism .
- Rotational Flexibility : Compounds with fewer rotatable bonds (e.g., query compound: 5 vs. L533-0208: 7) may exhibit improved target selectivity due to reduced conformational entropy .
Pyridine vs. Pyrimidine Analogs
Key Observations :
- Heterocycle Impact : Pyrimidine-based compounds (e.g., query compound) generally exhibit stronger ATP-binding domain interactions compared to pyridine analogs due to additional hydrogen-bonding opportunities with the pyrimidine N1 and N3 positions .
Piperidine vs. Morpholine Derivatives
Key Observations :
- Piperidine vs. However, morpholine-containing analogs may exhibit improved aqueous solubility .
Research Findings and Implications
- Molecular shape similarity (Tanimoto >0.7) to tivozanib analogs supports this hypothesis .
- Metabolic Stability : The 4-methylpiperidine group may reduce CYP450-mediated metabolism compared to hydroxypiperidine derivatives (e.g., Compound 2), as seen in preclinical models .
- Synthetic Feasibility : The compound can be synthesized via amide coupling protocols analogous to those in and , using 3-bromobenzoic acid and 6-(4-methylpiperidin-1-yl)pyrimidin-4-amine intermediates .
Biological Activity
3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, especially in the context of cancer and other diseases.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 443.3 g/mol. The structure features a bromine atom, a pyrimidine ring substituted with a piperidine moiety, and a benzamide group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with specific biological targets, such as kinases and other enzymes involved in cellular signaling pathways. These interactions can lead to modulation of cell proliferation, apoptosis, and other critical processes in cancer biology.
Biological Activity
In vitro Studies:
- Antiproliferative Activity: A study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was primarily attributed to the inhibition of cell cycle progression and induction of apoptosis through the activation of caspases .
- Kinase Inhibition: Compounds in this class have been shown to inhibit specific kinases involved in tumor growth and survival. For instance, they may target the Bcl-2 family proteins, which are crucial in regulating apoptosis .
In vivo Studies:
- Efficacy in Animal Models: In vivo studies using mouse models indicated that these compounds could effectively reduce tumor growth and improve survival rates when administered at optimal dosages .
- Pharmacokinetics: The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, allowing for effective therapeutic concentrations in target tissues .
Case Studies
Several case studies highlight the potential of this compound as a therapeutic agent:
Safety and Toxicity
While preliminary studies indicate promising biological activity, further research is required to assess the safety profile and potential toxicity of this compound. Toxicological assessments are essential to determine the compound's suitability for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
